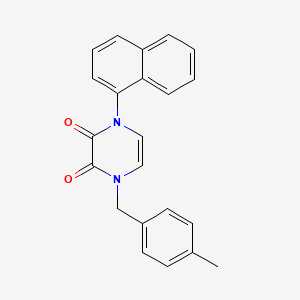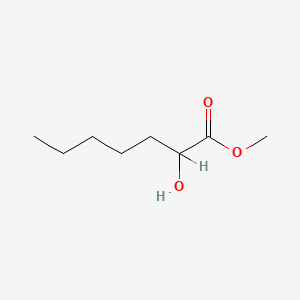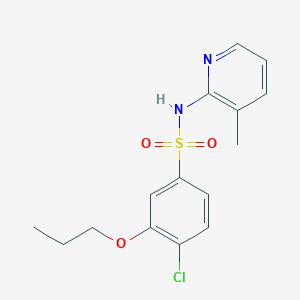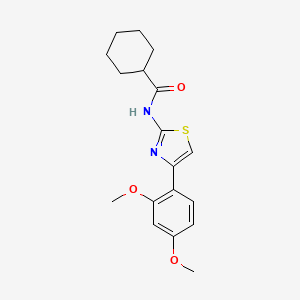![molecular formula C12H18ClNO B2372668 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride CAS No. 35881-16-4](/img/structure/B2372668.png)
2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine;hydrochloride” is a chemical compound with the molecular formula C12H17NO.ClH . It is a powder at room temperature .
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.73 . It is a powder at room temperature . The melting point is between 192-196 degrees Celsius .Aplicaciones Científicas De Investigación
Neuroprotective Potential in Treatment of Neuronal Disorders : A study by Benner et al. (2014) elaborated on the neuroprotective potential of ligands that block GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. These ligands interact with the ifenprodil binding site located on the GluN2B subunit. The research focused on a novel class of GluN2B-selective NMDA receptor antagonists with the benzo[7]annulene scaffold, demonstrating their potential in treating various neuronal disorders (Benner et al., 2014).
GluN2B-Selective NMDA Receptor Antagonists : Gawaskar et al. (2017) investigated the relationships between variously substituted benzo[7]annulen-7-amines and their GluN2B affinity. The study highlighted the importance of these compounds as antagonists targeting GluN2B-subunit-containing NMDA receptors for treating neurological disorders (Gawaskar et al., 2017).
Anti-Proliferative Agents in Cancer Treatment : Vanguru et al. (2017) synthesized and evaluated a new series of compounds, including those derived from 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine, for their in vitro anti-proliferative activity against various cancer cell lines. The study found significant potential in these compounds for cancer treatment (Vanguru et al., 2017).
Cytoprotective Activity in Neurological Disorders : Temme et al. (2019) analyzed the impact of hydroxy moieties at the benzo[7]annulene scaffold on the GluN2B affinity and cytoprotective activity. Their findings suggest the importance of certain structural features for the inhibition of NMDA receptor associated ion channels, highlighting potential therapeutic applications in neurological disorders (Temme et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-6-5-10-7-11(13)4-2-3-9(10)8-12;/h5-6,8,11H,2-4,7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVFLZNJHYCXFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CCC2)N)C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35881-16-4 |
Source


|
| Record name | 2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2372587.png)

![(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372589.png)
![4-(4-Cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2372591.png)
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2372593.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2372597.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B2372598.png)
![3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2372600.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2372602.png)

![2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2372607.png)
